molecular formula C20H19N3O4S B2486641 N-(4-{[3-(benzyloxy)pyridin-2-yl]sulfamoyl}phenyl)acetamide CAS No. 1024400-41-6

N-(4-{[3-(benzyloxy)pyridin-2-yl]sulfamoyl}phenyl)acetamide

Cat. No.: B2486641
CAS No.: 1024400-41-6
M. Wt: 397.45
InChI Key: FLFHBEVIFZBTSG-UHFFFAOYSA-N
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Description

N-(4-{[3-(benzyloxy)pyridin-2-yl]sulfamoyl}phenyl)acetamide is a complex organic compound with the molecular formula C20H19N3O4S and a molecular weight of 397.45 g/mol . This compound is known for its unique structure, which includes a benzyloxy group attached to a pyridine ring, a sulfamoyl group, and an acetamide group. It is used in various scientific research applications due to its versatile chemical properties.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with the epidermal growth factor receptor (egfr) kinase . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others.

Mode of Action

The compound likely binds to the hinge region of the ATP binding site of EGFR kinase . This binding inhibits the kinase activity of EGFR, preventing autophosphorylation and subsequent activation of downstream signaling pathways that are involved in cell proliferation and survival.

Preparation Methods

The synthesis of N-(4-{[3-(benzyloxy)pyridin-2-yl]sulfamoyl}phenyl)acetamide typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules. The general steps involve:

Chemical Reactions Analysis

N-(4-{[3-(benzyloxy)pyridin-2-yl]sulfamoyl}phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkoxides replace existing groups on the molecule.

Common reagents and conditions used in these reactions include organic solvents like toluene or ethyl acetate, and catalysts such as palladium or iodine . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-{[3-(benzyloxy)pyridin-2-yl]sulfamoyl}phenyl)acetamide has a wide range of scientific research applications:

Comparison with Similar Compounds

N-(4-{[3-(benzyloxy)pyridin-2-yl]sulfamoyl}phenyl)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-[(3-phenylmethoxypyridin-2-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-15(24)22-17-9-11-18(12-10-17)28(25,26)23-20-19(8-5-13-21-20)27-14-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFHBEVIFZBTSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=N2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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